![molecular formula C17H18F3NO6S B2939617 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1705683-50-6](/img/structure/B2939617.png)
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO6S and its molecular weight is 421.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biochemical Evaluation
- Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides, including those with dimethoxyphenyl components, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. Such compounds have shown high-affinity inhibition in vitro and potential for detailed pathophysiological investigations following neuronal injury (Röver et al., 1997).
Structural Characterization and Biological Activity
- Endothelin-A Selective Antagonists : Research into biphenylsulfonamides, structurally related to the query compound, has led to the identification of novel series of endothelin-A (ETA) selective antagonists. Such compounds, through strategic substitutions, exhibit improved binding and functional activity, indicating their utility in studying cardiovascular diseases (Murugesan et al., 1998).
Antibacterial and Enzyme Inhibition
- Antibacterial and α-Glucosidase Inhibition : A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and analyzed for their antibacterial and antienzymatic activities. These compounds demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria, along with notable α-glucosidase inhibition, highlighting their potential in developing new antimicrobial and antidiabetic agents (Abbasi et al., 2016).
Antitumor and Enzymatic Inhibition Potential
- Multi-Target Agents for Enzyme Inhibition : Novel polyfluoro substituted pyrazoline type sulfonamides were synthesized and evaluated for their inhibitory activities against key enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These compounds showed significant inhibition at nanomolar levels, suggesting their applicability as potential therapeutic agents in managing conditions like glaucoma, epilepsy, and Alzheimer's disease (Yamali et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO6S/c1-25-13-8-7-11(9-15(13)26-2)12(22)10-21-28(23,24)16-6-4-3-5-14(16)27-17(18,19)20/h3-9,12,21-22H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCKIOCRGFOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.